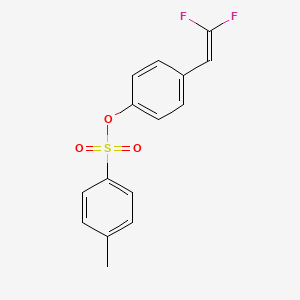
1-(2,2-Difluorovinyl)-4-tosyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorovinyl)-4-tosyloxybenzene is an organic compound characterized by the presence of a difluorovinyl group and a tosyloxy group attached to a benzene ring
Preparation Methods
One common method involves the reaction of 1-(2,2-difluorovinyl)-4-methoxybenzene with a tosylating agent such as p-toluenesulfonyl chloride in the presence of a base like pyridine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,2-Difluorovinyl)-4-tosyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The difluorovinyl group can be reduced to form the corresponding difluoroalkane using reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluorovinyl)-4-tosyloxybenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorovinyl)-4-tosyloxybenzene is primarily based on its ability to undergo various chemical transformations. The difluorovinyl group acts as an electrophile, making it susceptible to nucleophilic attack. The tosyloxy group, being a good leaving group, facilitates substitution reactions. These properties enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(2,2-Difluorovinyl)-4-tosyloxybenzene can be compared with other similar compounds, such as:
1-(2,2-Difluorovinyl)-2-nitrobenzene: This compound also contains a difluorovinyl group but has a nitro group instead of a tosyloxy group, leading to different reactivity and applications.
2,2-Difluorovinyl benzoates: These compounds have a benzoate ester group and are used in similar cross-coupling reactions.
The uniqueness of this compound lies in its combination of the difluorovinyl and tosyloxy groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C15H12F2O3S |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[4-(2,2-difluoroethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12F2O3S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)10-15(16)17/h2-10H,1H3 |
InChI Key |
UKFMPIGZYXVUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
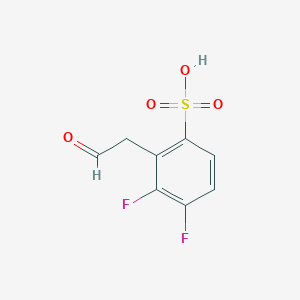
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
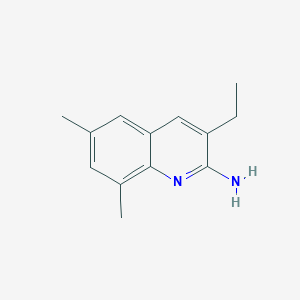
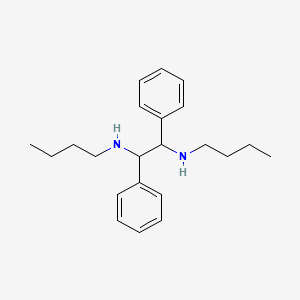
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
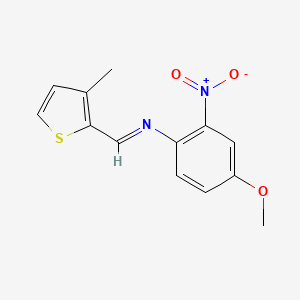
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
